molecular formula C18H20F3N3O2S B12271206 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole

Cat. No.: B12271206
M. Wt: 399.4 g/mol
InChI Key: DRBZZQYIVMBSKR-UHFFFAOYSA-N
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Description

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a trifluoromethyl group, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for cost-effectiveness and yield. The choice of reagents, solvents, and catalysts is crucial to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C18H20F3N3O2S

Molecular Weight

399.4 g/mol

IUPAC Name

morpholin-4-yl-[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-3-yl]methanone

InChI

InChI=1S/C18H20F3N3O2S/c19-18(20,21)13-4-1-5-14-15(13)22-17(27-14)24-6-2-3-12(11-24)16(25)23-7-9-26-10-8-23/h1,4-5,12H,2-3,6-11H2

InChI Key

DRBZZQYIVMBSKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)N4CCOCC4

Origin of Product

United States

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